Cas no 2172557-59-2 (2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid)

2-Cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative characterized by its unique cyclopentyl and isopropyl substituents. This compound exhibits notable stability due to its sterically hindered structure, making it suitable for applications requiring resistance to degradation. Its functional carboxylic acid group allows for further derivatization, enabling use as an intermediate in pharmaceutical or agrochemical synthesis. The furan core contributes to its potential bioactivity, while the alkyl substituents enhance lipophilicity, improving membrane permeability in biological systems. The compound’s well-defined structure ensures reproducibility in synthetic processes, making it a reliable choice for research and industrial applications requiring precise molecular frameworks.
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid structure
2172557-59-2 structure
Product name:2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
CAS No:2172557-59-2
MF:C14H20O3
Molecular Weight:236.306804656982
CID:6110867
PubChem ID:165583024

2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
    • 2172557-59-2
    • EN300-1615658
    • インチ: 1S/C14H20O3/c1-8(2)11-9(3)17-13(12(11)14(15)16)10-6-4-5-7-10/h8,10H,4-7H2,1-3H3,(H,15,16)
    • InChIKey: WVUIWTMZYRCKQW-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)C)C(C(=O)O)=C1C1CCCC1

計算された属性

  • 精确分子量: 236.14124450g/mol
  • 同位素质量: 236.14124450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 50.4Ų

2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1615658-0.1g
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
0.1g
$968.0 2023-06-04
Enamine
EN300-1615658-0.25g
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
0.25g
$1012.0 2023-06-04
Enamine
EN300-1615658-2.5g
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
2.5g
$2155.0 2023-06-04
Enamine
EN300-1615658-50mg
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
50mg
$924.0 2023-09-23
Enamine
EN300-1615658-1000mg
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
1000mg
$1100.0 2023-09-23
Enamine
EN300-1615658-10000mg
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
10000mg
$4729.0 2023-09-23
Enamine
EN300-1615658-0.5g
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
0.5g
$1056.0 2023-06-04
Enamine
EN300-1615658-10.0g
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
10g
$4729.0 2023-06-04
Enamine
EN300-1615658-5000mg
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
5000mg
$3189.0 2023-09-23
Enamine
EN300-1615658-1.0g
2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid
2172557-59-2
1g
$1100.0 2023-06-04

2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid 関連文献

2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acidに関する追加情報

2-Cyclopentyl-5-Methyl-4-(Propan-2-Yl)Furan-3-Carboxylic Acid: A Comprehensive Overview

2-Cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid, a compound with the CAS number No. 2172557-59-2, is an intriguing organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the class of furan derivatives, which are known for their unique electronic properties and versatile applications. The molecule's structure, characterized by a cyclopentyl group, a methyl substituent, and an isopropyl group attached to the furan ring, along with a carboxylic acid functional group, makes it a fascinating subject for both theoretical and experimental studies.

The synthesis of 2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid involves a series of carefully designed organic reactions. Recent advancements in catalytic asymmetric synthesis have enabled researchers to construct this molecule with high enantioselectivity, which is crucial for its potential applications in chiral drug development. The use of transition metal catalysts, such as palladium or rhodium complexes, has significantly streamlined the synthesis process, making it more efficient and scalable.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. Furan derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent studies have demonstrated that 2-cyclopentyl-5-methyl-4-(propan-2-yl)furan-3-carboxylic acid exhibits selective inhibition against certain kinases involved in cancer cell proliferation. This finding has sparked interest in exploring its potential as a therapeutic agent for various oncological conditions.

In addition to its pharmacological applications, this compound has also shown promise in materials science. The furan ring's aromaticity and conjugation make it an attractive candidate for use in organic electronics. Researchers have investigated its ability to act as a π-conjugated system in organic semiconductors, which could lead to the development of more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of bulky substituents like cyclopentyl and isopropyl groups enhances the molecule's stability and solubility, making it suitable for such applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-cyclopentyl-5-methyl-4-(propan-2-yllfuran-3-carboxylic acid. Quantum mechanical calculations have revealed that the carboxylic acid group plays a critical role in modulating the molecule's electronic properties. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its reactivity under various reaction conditions.

The compound's structural versatility also makes it an ideal candidate for further functionalization. By modifying the substituents on the furan ring or introducing additional functional groups, researchers can tailor its properties for specific applications. For instance, introducing electron-withdrawing groups could enhance its electron-deficient nature, making it more suitable for use in electron-deficient π-systems. Conversely, electron-donating groups could improve its electron-rich characteristics, expanding its utility in different chemical reactions.

From an environmental perspective, the synthesis and application of 2-cyclopentyl-5-methylfuran derivatives have been evaluated for their eco-friendliness. Green chemistry principles have been increasingly integrated into their production processes to minimize waste and reduce energy consumption. The use of biodegradable solvents and recyclable catalysts has significantly improved the sustainability profile of these compounds.

In conclusion, 2-cyclopentylfuran derivatives, particularly No. 2172557–59–2, represent a class of molecules with immense potential across multiple disciplines. Their unique structural features and diverse applications make them a focal point for ongoing research efforts. As our understanding of their properties continues to grow, so does their potential to contribute to advancements in medicine, materials science, and beyond.

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